

# What is 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

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## Compound of Interest

**Compound Name:** 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

**Cat. No.:** B1355147

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An In-depth Technical Guide to **4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride**, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. The core of this molecule is the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in numerous natural products and pharmacologically active compounds.<sup>[1][2][3]</sup> The introduction of a gem-dimethyl group at the C-4 position imparts unique conformational constraints and potential metabolic stability, making it a valuable building block for the synthesis of novel therapeutics. This document details its chemical identity, outlines a robust synthetic pathway with mechanistic insights, presents protocols for analytical characterization, discusses its potential applications in drug discovery, and provides essential safety and handling information. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental and industrial settings.<sup>[4]</sup>

## Chemical Identity and Physicochemical Properties

**4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride** is a solid, research-grade chemical.<sup>[5]</sup> Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	<b>4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride</b>	<sup>[5]</sup>
Synonyms	4,4-Dimethyl-2,3-dihydro-1H-isoquinoline hydrochloride	<sup>[5]</sup> <sup>[6]</sup>
CAS Number	41565-86-0	<sup>[5]</sup> <sup>[7]</sup>
Molecular Formula	C <sub>11</sub> H <sub>16</sub> ClN	<sup>[5]</sup> <sup>[7]</sup> <sup>[8]</sup>
Molecular Weight	197.70 g/mol	<sup>[5]</sup> <sup>[7]</sup> <sup>[8]</sup>

| InChI Key | GKEXKZRMVZSSPD-UHFFFAOYSA-N |<sup>[5]</sup> |

Table 2: Computed Physicochemical Data (for the free base)

Property	Value	Source(s)
Molecular Weight	<b>161.24 g/mol</b>	<sup>[6]</sup>
XLogP3-AA	2.2	<sup>[6]</sup>
Hydrogen Bond Donor Count	1	<sup>[6]</sup>
Hydrogen Bond Acceptor Count	1	<sup>[6]</sup>
Topological Polar Surface Area	12 Å <sup>2</sup>	<sup>[6]</sup>

| Complexity | 162 |<sup>[6]</sup> |

# The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydroisoquinoline (THIQ) core is a foundational motif in drug discovery, forming the backbone of a vast array of natural alkaloids and synthetic molecules with diverse biological activities.<sup>[1][3]</sup> THIQ-based compounds have demonstrated utility as antitumor, antibacterial, antiviral, anti-inflammatory, and anticonvulsant agents, among others.<sup>[1][3][9]</sup>

The strategic placement of a gem-dimethyl group at the C-4 position, as seen in the title compound, serves two primary purposes from a medicinal chemistry perspective:

- **Conformational Rigidity:** The dimethyl substitution restricts the flexibility of the heterocyclic ring. This conformational locking can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.
- **Metabolic Stability:** The C-4 position in THIQs can be susceptible to metabolic oxidation. The presence of a non-oxidizable quaternary carbon at this position effectively blocks this metabolic pathway, potentially enhancing the pharmacokinetic profile (e.g., increasing the half-life) of drug candidates derived from this scaffold.

Therefore, **4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride** is not typically an active pharmaceutical ingredient itself but rather a highly valuable synthetic intermediate for creating libraries of novel, potentially more potent, and metabolically stable drug candidates.<sup>[4]</sup>

## Synthesis and Mechanistic Rationale

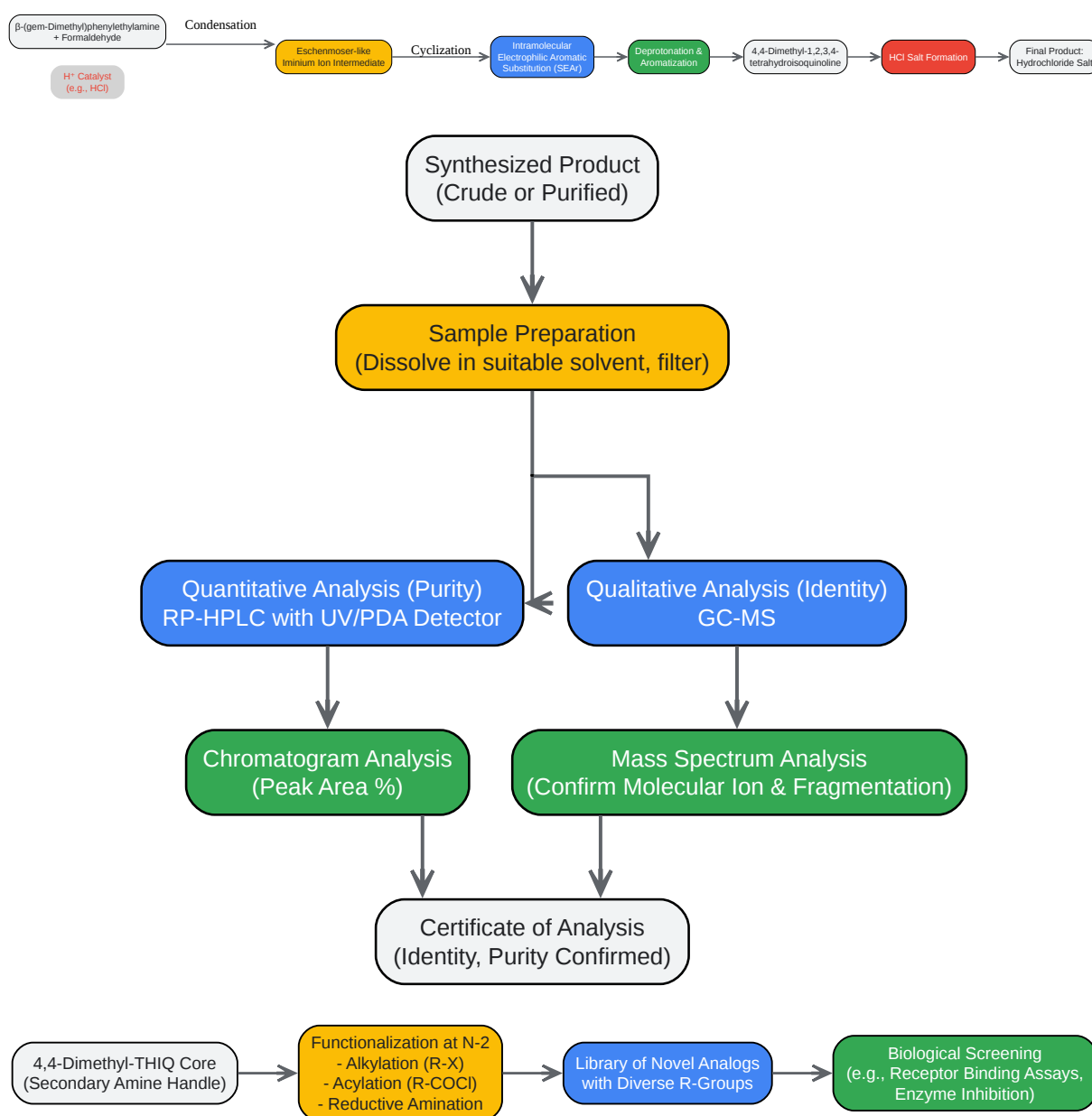
The construction of the THIQ ring system is a well-established field in organic synthesis. The two most prominent methods are the Pictet-Spengler and the Bischler-Napieralski reactions.<sup>[10]</sup> For the synthesis of a 4,4-disubstituted THIQ, the Pictet-Spengler reaction is often the more direct and logical choice.

## The Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction involves the acid-catalyzed condensation of a  $\beta$ -arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring.<sup>[11][12][13]</sup> To achieve the 4,4-dimethyl substitution pattern, the synthesis

must logically begin with a  $\beta$ -arylethylamine that already contains the gem-dimethyl group at the appropriate position.

**Causality of Experimental Design:** The choice of a precursor like 2-(2,2-dimethyl-2-phenylethyl)amine is critical. By having the gem-dimethyl group already in place, the subsequent cyclization with a formaldehyde equivalent (such as paraformaldehyde) is directed to form the desired 4,4-dimethyl-THIQ structure without ambiguity. This approach is more efficient than attempting to add methyl groups to an existing THIQ ring, which would likely result in a mixture of products and lower yields.



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